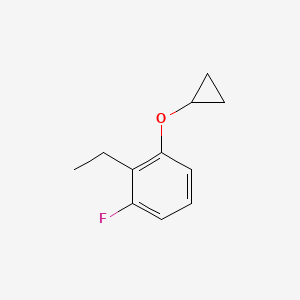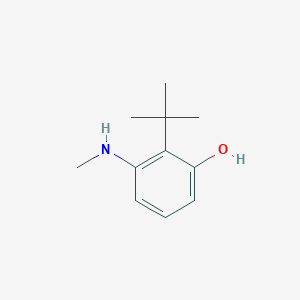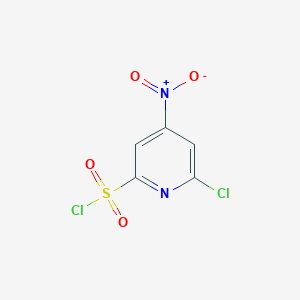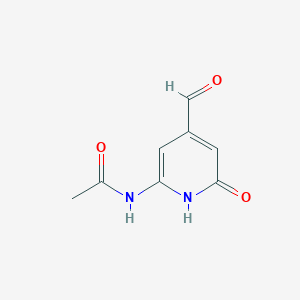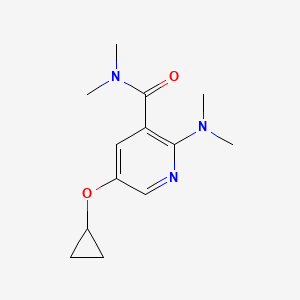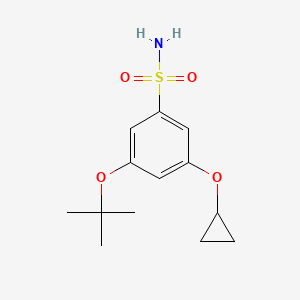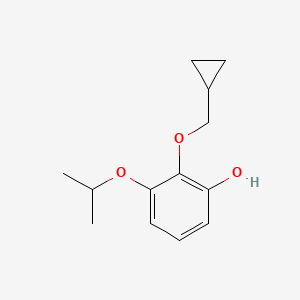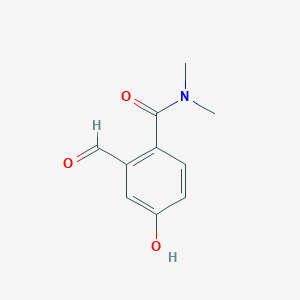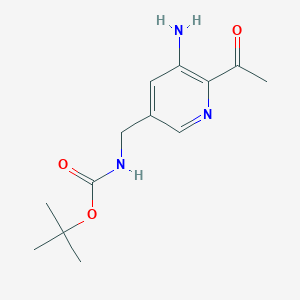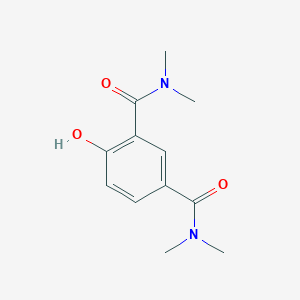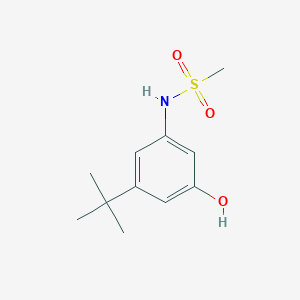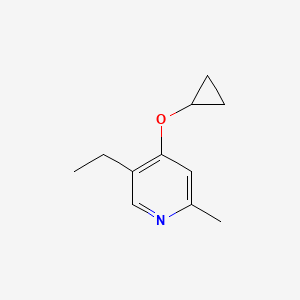
4-Cyclopropoxy-5-ethyl-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-ethyl-2-methylpyridine is an organic compound with the molecular formula C11H15NO and a molar mass of 177.24 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-ethyl-2-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-ethylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst . The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial production methods for this compound often involve the use of high-pressure reactors and continuous flow systems to ensure high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
4-Cyclopropoxy-5-ethyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction produces amines .
Scientific Research Applications
4-Cyclopropoxy-5-ethyl-2-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-ethyl-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
4-Cyclopropoxy-5-ethyl-2-methylpyridine can be compared with other pyridine derivatives, such as:
2-Methyl-5-ethylpyridine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Methyl-5-vinylpyridine: Another pyridine derivative used in the production of resins and polymers.
4-Methylpyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical and physical properties compared to other pyridine derivatives .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-7-12-8(2)6-11(9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
XRQGJXHPVQYDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(N=C1)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



